molecular formula C18H24F2NP B14296480 1,1-Dibenzyl-N,N-diethyl-1,1-difluoro-lambda~5~-phosphanamine CAS No. 121823-31-2

1,1-Dibenzyl-N,N-diethyl-1,1-difluoro-lambda~5~-phosphanamine

Cat. No.: B14296480
CAS No.: 121823-31-2
M. Wt: 323.4 g/mol
InChI Key: ADPUZOFZCONBQG-UHFFFAOYSA-N
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Description

1,1-Dibenzyl-N,N-diethyl-1,1-difluoro-lambda~5~-phosphanamine is a unique organophosphorus compound characterized by the presence of two benzyl groups, two ethyl groups, and two fluorine atoms attached to a phosphorus atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dibenzyl-N,N-diethyl-1,1-difluoro-lambda~5~-phosphanamine typically involves the reaction of a phosphorus halide with an appropriate amine and benzylating agents

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1,1-Dibenzyl-N,N-diethyl-1,1-difluoro-lambda~5~-phosphanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can yield phosphines.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkoxides, thiolates, or amines can be employed under mild to moderate conditions.

Major Products

The major products formed from these reactions include phosphine oxides, phosphines, and substituted phosphines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1,1-Dibenzyl-N,N-diethyl-1,1-difluoro-lambda~5~-phosphanamine has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1,1-Dibenzyl-N,N-diethyl-1,1-difluoro-lambda~5~-phosphanamine involves its interaction with molecular targets through its phosphorus center. The compound can form coordination complexes with metals, influencing various biochemical pathways and catalytic processes. The presence of fluorine atoms enhances its reactivity and stability, making it a valuable compound in various applications.

Comparison with Similar Compounds

Similar Compounds

  • 1,1-Dibenzyl-N,N-dimethyl-1,1-difluoro-lambda~5~-phosphanamine
  • 1,1-Dibenzyl-N,N-diethyl-1,1-dichloro-lambda~5~-phosphanamine
  • 1,1-Dibenzyl-N,N-diethyl-1,1-difluoro-lambda~5~-arsanamine

Uniqueness

1,1-Dibenzyl-N,N-diethyl-1,1-difluoro-lambda~5~-phosphanamine is unique due to the presence of both benzyl and ethyl groups, which provide steric hindrance and influence its reactivity. The fluorine atoms further enhance its chemical stability and reactivity, distinguishing it from other similar compounds.

Properties

CAS No.

121823-31-2

Molecular Formula

C18H24F2NP

Molecular Weight

323.4 g/mol

IUPAC Name

N-[dibenzyl(difluoro)-λ5-phosphanyl]-N-ethylethanamine

InChI

InChI=1S/C18H24F2NP/c1-3-21(4-2)22(19,20,15-17-11-7-5-8-12-17)16-18-13-9-6-10-14-18/h5-14H,3-4,15-16H2,1-2H3

InChI Key

ADPUZOFZCONBQG-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)P(CC1=CC=CC=C1)(CC2=CC=CC=C2)(F)F

Origin of Product

United States

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